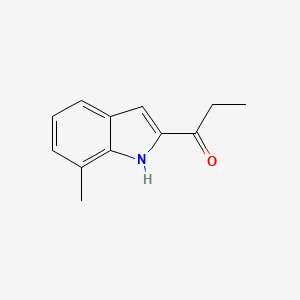
1-(7-Methyl-1H-indol-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(7-Méthyl-1H-indol-2-yl)propan-1-one est un composé organique qui appartient à la famille des indoles. Les indoles sont des composés hétérocycliques largement reconnus pour leurs diverses activités biologiques et leurs applications en chimie médicinale . Ce composé présente un groupe propanone attaché à une fraction 7-méthylindole, ce qui en fait un échafaudage précieux dans la synthèse de diverses molécules bioactives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 1-(7-Méthyl-1H-indol-2-yl)propan-1-one implique généralement la réaction du 7-méthylindole avec des dérivés de la propanone en milieu acide ou basique. Une méthode courante est la synthèse indolique de Fischer, où la phénylhydrazine réagit avec une cétone en présence d'un catalyseur acide pour former le cycle indolique .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer la synthèse indolique de Fischer à grande échelle ou d'autres procédés catalytiques qui garantissent un rendement et une pureté élevés. Le choix de la méthode dépend de l'échelle et de l'application souhaitées du composé.
Analyse Des Réactions Chimiques
Types de réactions : La 1-(7-Méthyl-1H-indol-2-yl)propan-1-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.
Substitution : Les réactions de substitution électrophile sont courantes en raison de la nature riche en électrons du cycle indolique.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs électrophiles comme les halogènes ou les composés nitro peuvent être utilisés en milieu acide.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les alcools réduits et les indoles substitués, selon les réactifs et les conditions spécifiques utilisés.
Applications De Recherche Scientifique
La 1-(7-Méthyl-1H-indol-2-yl)propan-1-one a un large éventail d'applications en recherche scientifique :
Chimie : Elle sert de bloc de construction pour la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Biologie : Le composé est utilisé dans l'étude des voies biologiques et des interactions enzymatiques.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la 1-(7-Méthyl-1H-indol-2-yl)propan-1-one implique son interaction avec diverses cibles moléculaires et voies :
Cibles moléculaires : Le composé peut se lier à des récepteurs ou des enzymes spécifiques, modulant ainsi leur activité.
Voies impliquées : Il peut influencer les voies de signalisation liées à l'inflammation, la prolifération cellulaire et l'apoptose.
Composés similaires :
- 1-(1-Méthyl-1H-indol-3-yl)propan-2-one
- 3-(1H-Indol-1-yl)propan-1-amine méthanesulfonate
- 1-(5-Méthoxy-1H-indol-2-yl)méthanamine méthanesulfonate
Comparaison : La 1-(7-Méthyl-1H-indol-2-yl)propan-1-one est unique en raison de son motif de substitution spécifique sur le cycle indolique, qui peut influencer sa réactivité et son activité biologique. Comparé à d'autres dérivés de l'indole, il peut présenter des propriétés pharmacologiques et une utilité synthétique distinctes .
Mécanisme D'action
The mechanism of action of 1-(7-Methyl-1H-indol-2-yl)propan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
- 1-(1-Methyl-1H-indol-3-yl)propan-2-one
- 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate
- 1-(5-Methoxy-1H-indol-2-yl)methanamine methanesulfonate
Comparison: 1-(7-Methyl-1H-indol-2-yl)propan-1-one is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct pharmacological properties and synthetic utility .
Propriétés
Numéro CAS |
61258-71-7 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
1-(7-methyl-1H-indol-2-yl)propan-1-one |
InChI |
InChI=1S/C12H13NO/c1-3-11(14)10-7-9-6-4-5-8(2)12(9)13-10/h4-7,13H,3H2,1-2H3 |
Clé InChI |
DLFHMKVPBQNCGY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC2=CC=CC(=C2N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


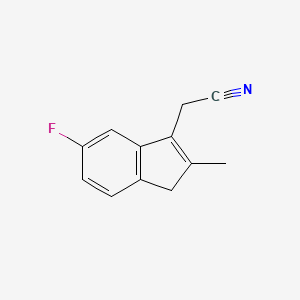
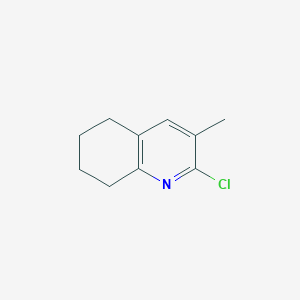
![1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11908180.png)

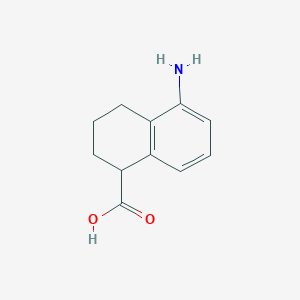


![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11908207.png)


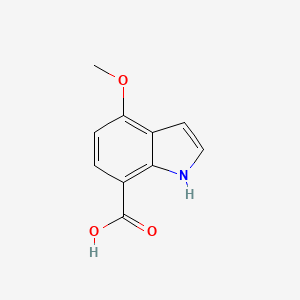


![8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11908240.png)
